BenchChemオンラインストアへようこそ!

Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Aldose reductase inhibition N-arylsulfonylglycine SAR Diabetic complications

Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 333458-95-0) is an N,N-disubstituted arylsulfonylglycine methyl ester with molecular formula C₁₉H₂₃NO₄S and molecular weight 361.46 g/mol. The compound features a 4-methylphenylsulfonyl (tosyl) group and a 4-isopropylphenyl substituent on the glycine nitrogen, with the carboxylic acid terminus protected as a methyl ester.

Molecular Formula C19H23NO4S
Molecular Weight 361.46
CAS No. 333458-95-0
Cat. No. B2827104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
CAS333458-95-0
Molecular FormulaC19H23NO4S
Molecular Weight361.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)C(C)C
InChIInChI=1S/C19H23NO4S/c1-14(2)16-7-9-17(10-8-16)20(13-19(21)24-4)25(22,23)18-11-5-15(3)6-12-18/h5-12,14H,13H2,1-4H3
InChIKeyFUNWMTRQFDXMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 333458-95-0): Structural and Pharmacophoric Baseline for N-Arylsulfonylglycine Procurement


Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 333458-95-0) is an N,N-disubstituted arylsulfonylglycine methyl ester with molecular formula C₁₉H₂₃NO₄S and molecular weight 361.46 g/mol . The compound features a 4-methylphenylsulfonyl (tosyl) group and a 4-isopropylphenyl substituent on the glycine nitrogen, with the carboxylic acid terminus protected as a methyl ester . It belongs to the broader class of N-arylsulfonylglycines, which have been characterized as aldose reductase inhibitors [1] and hypoglycemic agents [2]. The compound is commercially available at ≥95% purity from multiple suppliers and serves as both a research tool and a synthetic building block for peptoid and peptide–peptoid hybrid synthesis [3].

Why N-Arylsulfonylglycine Analogs Cannot Be Interchanged: Evidence-Guided Selection for Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate


Within the N-arylsulfonylglycine scaffold, three structural variables—the sulfonyl aryl group (R₁), the N-aryl substituent (R₂), and the carboxyl protection state (ester vs. free acid)—independently and combinatorially modulate target affinity, physicochemical properties, and synthetic utility. Published structure–activity relationship (SAR) data demonstrate that replacing a benzenesulfonyl with a naphthylenesulfonyl group shifts aldose reductase IC₅₀ by approximately 30-fold (from 13–16 μM to 0.4–1.3 μM) [1], while N-phenyl substitution on N-(phenylsulfonyl)glycines significantly enhances inhibitory activity relative to unsubstituted glycines [2]. The methyl ester protection state further determines whether the compound can serve directly as a solid-phase peptoid synthesis monomer [3]. Consequently, substituting CAS 333458-95-0 with its closest analogs—the methylsulfonyl variant (CAS 425605-72-7), the phenylsulfonyl variant (CAS 331750-13-1), or the free acid form (CAS 333458-91-6)—alters at least two critical property dimensions simultaneously, making empirical interchange scientifically unsound without explicit comparative data for the intended application.

Quantitative Differentiation Evidence: Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate vs. Closest Analogs


N-(4-Isopropylphenyl) Substitution vs. N-Unsubstituted Glycines: Enhanced Aldose Reductase Target Affinity

The 4-isopropylphenyl substituent on the glycine nitrogen of CAS 333458-95-0 is a specific instance of the N-aryl substitution pattern that published SAR demonstrates enhances aldose reductase inhibitory activity. DeRuiter et al. (1989) reported that N-phenyl-substituted N-(phenylsulfonyl)glycines display greater inhibitory activity than the corresponding N-unsubstituted glycines in the rat lens aldose reductase assay [1]. While direct IC₅₀ data for CAS 333458-95-0 itself is not publicly available in the peer-reviewed literature, the 4-isopropyl group provides additional lipophilic bulk (computed XLogP3 of the free acid analog is 3.7 [2]) beyond a simple N-phenyl substituent, consistent with the SAR finding that increased lipophilic character correlates with greater aldose reductase inhibitory potential in this series [1].

Aldose reductase inhibition N-arylsulfonylglycine SAR Diabetic complications

4-Methylphenylsulfonyl (Tosyl) vs. Methylsulfonyl: Aromatic Sulfonyl Group Drives Superior Inhibitory Potency

The tosyl (4-methylphenylsulfonyl) group in CAS 333458-95-0 differentiates it from the methylsulfonyl analog (CAS 425605-72-7, MW 285.36 ). Class-level SAR from the N-benzenesulfonylglycine aldose reductase inhibitor series (DeRuiter et al., 1987) establishes that larger aromatic sulfonyl groups dramatically enhance potency: the β-naphthylenesulfonylglycine achieved an IC₅₀ of 0.4 μM, compared to 13–16 μM for simple monosubstituted benzenesulfonylglycines—an approximately 33- to 40-fold potency gain [1]. The tosyl group in CAS 333458-95-0 provides an intermediate aromatic surface area (one substituted phenyl ring) between the minimal methylsulfonyl and the maximal naphthylenesulfonyl extremes, positioning it for balanced potency and physicochemical properties. The 4-methyl substituent further adds electron-donating character (Hammett σₚ = −0.17 for CH₃) relative to an unsubstituted phenylsulfonyl analog (CAS 331750-13-1), which can modulate sulfonamide NH acidity and target interactions [2].

Aldose reductase inhibition Sulfonyl SAR Aromatic pharmacophore

Methyl Ester vs. Free Carboxylic Acid: Differentiated Physicochemical Profile and Synthetic Utility

CAS 333458-95-0 is the methyl ester of N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 333458-91-6). This esterification eliminates the carboxylic acid hydrogen bond donor (HBD count: 0 vs. 1 for the free acid [1]), which is predicted to increase membrane permeability and oral bioavailability potential. The free acid analog (PubChem CID 875518) has a computed XLogP3 of 3.7 and topological polar surface area (TPSA) of 83.1 Ų [1]; the corresponding methyl ester is expected to exhibit an XLogP3 approximately 0.5–0.8 log units higher based on the established methyl ester increment [2], yielding an estimated logP of ~4.2–4.5. Furthermore, the methyl ester protection state is directly compatible with the solid-phase peptoid synthesis methodology reported by Jobin et al. (2015), wherein N-substituted N-arylsulfonylglycines serve as protected monomers for introducing functionalized side chains into peptoid oligomers and peptide–peptoid hybrids [3]. The free acid would require additional protection–deprotection steps, adding synthetic complexity.

Prodrug design Membrane permeability Solid-phase peptoid synthesis

N-(4-Isopropylphenyl) vs. N-Phenyl: Enhanced Lipophilic Bulk for Hydrophobic Pocket Engagement

The 4-isopropyl substituent on the N-phenyl ring of CAS 333458-95-0 provides additional lipophilic bulk compared to the unsubstituted N-phenyl analog (N-Phenyl-N-(phenylsulfonyl)glycine, CAS 59724-82-2, MW 291.32 ) or the N-phenyl-N-tosylglycine scaffold. The free acid corresponding to CAS 333458-95-0 (CID 875518) has a computed XLogP3 of 3.7 [1], compared to an estimated XLogP3 of approximately 2.2–2.5 for the N-phenyl-N-tosylglycine without the 4-isopropyl group (based on the ~1.5 log unit contribution of the isopropyl fragment). This lipophilicity differential is structurally significant: the 4-isopropyl group adds 42 Da and increases the number of rotatable bonds (6 vs. ~4 for the N-phenyl analog), expanding the conformational space for hydrophobic binding pocket interactions. In the context of the aldose reductase inhibitor pharmacophore, the added lipophilic bulk is consistent with the SAR trend that increased lipophilic character enhances inhibitory potential [2].

Lipophilic efficiency Structure–activity relationship Hydrophobic binding

Hypoglycemic Pharmacophore Potential: N,N-Arylsulfonylglycine Scaffold Differentiation

The N,N-arylsulfonylglycine scaffold, of which CAS 333458-95-0 is a specific embodiment, has been claimed as a hypoglycemic pharmacophore in the Eli Lilly patent family (WO2001016119A1, EP1214301A1) [1]. These patents disclose that N,N-arylsulfonylglycine compounds exert a rapid hypoglycemic effect and improve glucose tolerance in genetically diabetic KK mice and streptozotocin-treated rats [1]. The target compound's specific substitution pattern—combining a 4-methylphenylsulfonyl group with an N-(4-isopropylphenyl) substituent—represents a structurally distinct combination not exemplified in the original Lilly patent, which primarily describes N-methylsulfonyl and N-phenylsulfonyl variants with heterocyclic N-substituents. In a parallel therapeutic direction, Boehringer Ingelheim's patent family (WO2008099000A2, EP2121600B1) describes substituted arylsulphonylglycines as suppressors of glycogen phosphorylase a (GPa) interaction with the GL subunit of protein phosphatase 1 (PP1) for treating metabolic disorders including diabetes [2]. The structural features of CAS 333458-95-0 map onto the general formulas claimed in both patent families, positioning it as a probe compound for interrogating two distinct anti-diabetic mechanisms.

Type 2 diabetes Hypoglycemic agents N,N-arylsulfonylglycine

Priority Application Scenarios for Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 333458-95-0)


Aldose Reductase Inhibitor Hit-to-Lead Optimization with N-Aryl Substitution

CAS 333458-95-0 is optimally deployed as a starting scaffold for aldose reductase inhibitor development where N-aryl substitution is desired. Published SAR demonstrates that N-phenyl substitution on N-(phenylsulfonyl)glycines enhances aldose reductase affinity [1], and the 4-isopropylphenyl group in the target compound provides additional lipophilic bulk (XLogP3 = 3.7 for the free acid [2]) for hydrophobic pocket engagement. This compound should be prioritized over unsubstituted N-tosylglycine (CAS 1080-44-0) or simple N-phenyl-N-tosylglycine when the screening objective includes probing steric and lipophilic tolerance in the N-aryl binding region. The methyl ester protection state allows direct testing in cell-based assays where membrane permeability is required, with the option of subsequent hydrolysis to the free acid for in vivo studies.

Solid-Phase Peptoid and Peptide–Peptoid Hybrid Monomer

As established by Jobin et al. (2015), N-substituted N-arylsulfonylglycines serve as protected monomers compatible with solid-phase peptoid synthesis [3]. CAS 333458-95-0, with its methyl ester protecting group, is directly suitable for incorporation into peptoid oligomers without additional protection–deprotection steps. The 4-isopropylphenyl group introduces a bulky, lipophilic side chain that can modulate peptoid folding, cellular uptake, and target binding. The tosyl group provides orthogonal stability under the acidic cleavage conditions typically used in solid-phase synthesis. This compound should be procured preferentially over the free acid form (CAS 333458-91-6) for any solid-phase peptoid synthesis workflow, as the acid would require pre-activation or additional protecting group manipulation.

Dual-Mechanism Metabolic Disorder Probe (GPa-PP1 Interaction and Insulin Secretion)

CAS 333458-95-0 maps onto the general formulas of two distinct patent families targeting metabolic disorders: the Eli Lilly hypoglycemic N,N-arylsulfonylglycines (WO2001016119A1) [4] and the Boehringer Ingelheim GPa-PP1 interaction suppressors (WO2008099000A2) [5]. Its unique substitution pattern—4-isopropylphenyl on nitrogen and 4-methylphenylsulfonyl—is not exemplified in either patent's preferred compound lists, offering a differentiated IP position. The compound is suitable as a probe to simultaneously interrogate glucose-lowering activity and glycogen metabolism modulation. The structurally related N-p-tosylglycine has been shown to facilitate insulin release evoked by D-glucose in intact islets by inhibiting transglutaminase activity [6], suggesting an additional mechanistic dimension that may be enhanced by the N-(4-isopropylphenyl) substitution.

Physicochemical Property Benchmarking for N-Arylsulfonylglycine Library Design

For medicinal chemistry teams building N-arylsulfonylglycine-focused compound libraries, CAS 333458-95-0 serves as a key benchmarking compound at the intersection of favorable physicochemical properties. With MW 361.46, zero HBD, five HBA, estimated logP ~4.2–4.5, and TPSA of the corresponding acid at 83.1 Ų [2], it occupies a strategic position in the property space between the minimal methylsulfonyl analog (CAS 425605-72-7, MW 285.36) and the maximal naphthylsulfonyl derivatives. Library designers can use this compound to calibrate the lipophilicity–size trade-off: it is more drug-like than naphthyl analogs (MW < 400, logP < 5) while retaining the aromatic sulfonyl pharmacophore essential for aldose reductase inhibition and GPa-PP1 disruption.

Quote Request

Request a Quote for Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.